2-[3-[4-(3-Nitrophenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[4-(3-Nitrophenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as NT69L and has been shown to have promising effects in various studies. In
Wirkmechanismus
The mechanism of action of NT69L involves its binding to the sigma-1 receptor, a protein that is involved in various cellular processes. NT69L has been shown to modulate the activity of the sigma-1 receptor, leading to its effects on cognitive function and mood regulation.
Biochemical and Physiological Effects
NT69L has been shown to have various biochemical and physiological effects. Studies have shown that NT69L can increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood. NT69L has also been shown to reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NT69L in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without interference from other receptors. However, one limitation of using NT69L in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of NT69L in scientific research. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosing and treatment regimen for NT69L in these diseases.
Another area of interest is the potential use of NT69L as a treatment for depression and anxiety. Further studies are needed to determine the efficacy and safety of NT69L in these conditions.
In addition, there is potential for the development of new compounds based on the structure of NT69L. These compounds could be optimized for improved solubility and specificity for the sigma-1 receptor, leading to more effective treatments for various conditions.
Conclusion
NT69L is a promising compound that has been studied for its potential use in various scientific research applications. Its specificity for the sigma-1 receptor makes it a valuable tool for studying the effects of sigma-1 receptor modulation. Further studies are needed to determine its optimal use in various conditions and to develop new compounds based on its structure.
Synthesemethoden
The synthesis method for NT69L involves several steps. The first step is the synthesis of 3-(4-(3-nitrophenyl)piperazin-1-yl)propan-1-ol, which is then reacted with 5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-1-one to produce NT69L. This process has been optimized to produce high yields of NT69L with good purity.
Wissenschaftliche Forschungsanwendungen
NT69L has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that NT69L can improve cognitive function and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
NT69L has also been studied for its potential as a treatment for depression and anxiety. Studies have shown that NT69L can increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
Eigenschaften
Molekularformel |
C19H25N5O4 |
---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-[3-[4-(3-nitrophenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C19H25N5O4/c25-18-17-6-2-8-22(17)19(26)23(18)9-3-7-20-10-12-21(13-11-20)15-4-1-5-16(14-15)24(27)28/h1,4-5,14,17H,2-3,6-13H2 |
InChI-Schlüssel |
DSSKDOFZEWYVPZ-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)N(C(=O)N2C1)CCCN3CCN(CC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1CC2C(=O)N(C(=O)N2C1)CCCN3CCN(CC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.